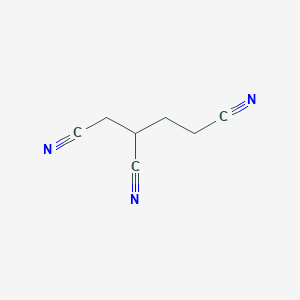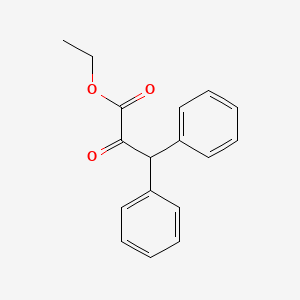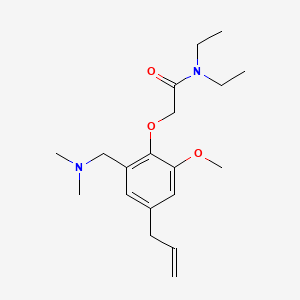
(2S)-2-(Acetyloxy)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Acetyloxy)-4-methylpentanoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of valine, an essential amino acid, and features an acetyloxy group attached to the second carbon of the 4-methylpentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Acetyloxy)-4-methylpentanoic acid typically involves the esterification of valine. One common method is the reaction of valine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the acetyloxy derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-(Acetyloxy)-4-methylpentanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield valine and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: Valine and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-2-(Acetyloxy)-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for valine supplementation.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of (2S)-2-(Acetyloxy)-4-methylpentanoic acid involves its hydrolysis to release valine and acetic acid. Valine is an essential amino acid that plays a crucial role in protein synthesis, muscle metabolism, and the regulation of blood sugar levels. The acetyloxy group facilitates the transport and absorption of valine in the body, enhancing its bioavailability.
Comparación Con Compuestos Similares
(2S)-2-Hydroxy-4-methylpentanoic acid: This compound lacks the acetyloxy group and has different chemical properties and applications.
(2S)-2-(Methoxy)-4-methylpentanoic acid: This compound has a methoxy group instead of an acetyloxy group, resulting in different reactivity and applications.
(2S)-2-(Benzoyloxy)-4-methylpentanoic acid:
Uniqueness: (2S)-2-(Acetyloxy)-4-methylpentanoic acid is unique due to its specific acetyloxy functional group, which imparts distinct chemical reactivity and biological activity. Its ability to release valine upon hydrolysis makes it particularly valuable in medical and nutritional applications.
Propiedades
Número CAS |
3069-50-9 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
(2S)-2-acetyloxy-4-methylpentanoic acid |
InChI |
InChI=1S/C8H14O4/c1-5(2)4-7(8(10)11)12-6(3)9/h5,7H,4H2,1-3H3,(H,10,11)/t7-/m0/s1 |
Clave InChI |
IQAAMERVQHMVBU-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)OC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


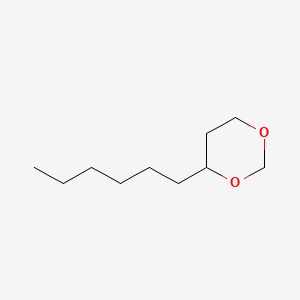
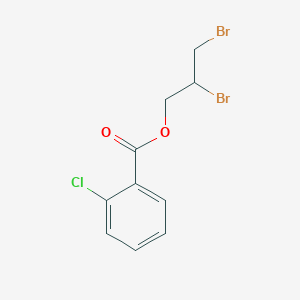
![4-[(e)-Phenyldiazenyl]morpholine](/img/structure/B14739662.png)

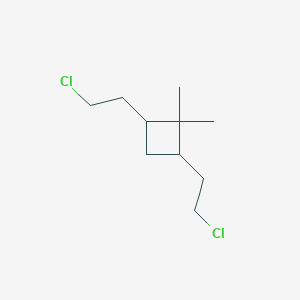
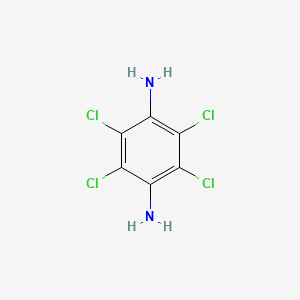
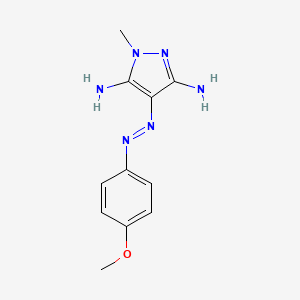

![4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol](/img/structure/B14739699.png)
